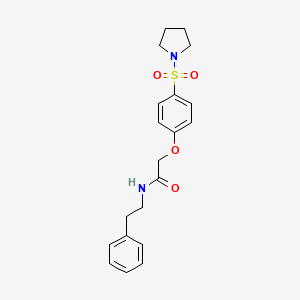
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as PPSA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. PPSA is a synthetic compound that is used in the study of various biological processes, including inflammation and cancer.
Mechanism of Action
The mechanism of action of N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in inflammation and cancer. N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory and immune responses. N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to inhibit the activity of AKT, a protein kinase that is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have antioxidant properties. Studies have shown that N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity. N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a high degree of specificity for its target proteins, making it a useful tool for studying specific signaling pathways. However, one limitation of using N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is its potential toxicity. Studies have shown that N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide analogs with improved specificity and reduced toxicity. Another area of interest is the study of N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in combination with other drugs or therapies, to determine if it can enhance their effectiveness. Finally, further research is needed to fully understand the mechanism of action of N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide and its potential applications in the treatment of various diseases.
Synthesis Methods
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is synthesized through a series of chemical reactions, starting with the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 2-bromoethyl phenyl ether. The resulting product is then reacted with chloroacetic acid to form the final product, N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
Scientific Research Applications
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been used in a variety of scientific research applications, including the study of inflammation and cancer. Inflammation is a complex biological process that is involved in a wide range of diseases, including arthritis, asthma, and cancer. N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have anti-inflammatory properties, making it a potential treatment for these diseases.
In addition to its anti-inflammatory properties, N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have anti-cancer properties. Studies have shown that N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can inhibit the growth of cancer cells, making it a potential treatment for various types of cancer.
properties
IUPAC Name |
N-(2-phenylethyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(21-13-12-17-6-2-1-3-7-17)16-26-18-8-10-19(11-9-18)27(24,25)22-14-4-5-15-22/h1-3,6-11H,4-5,12-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMFNBBNXMQGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


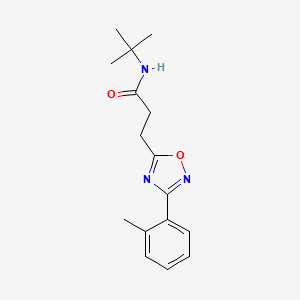


![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)

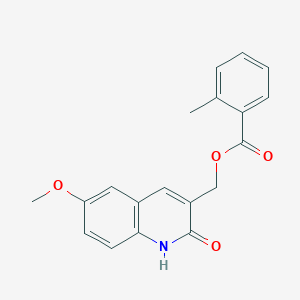
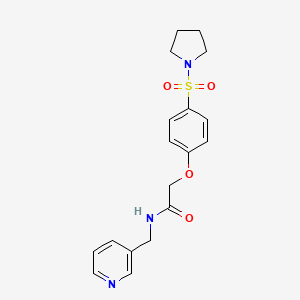

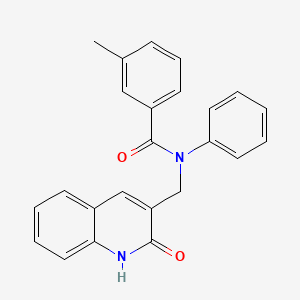

![8-bromo-5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7716911.png)

